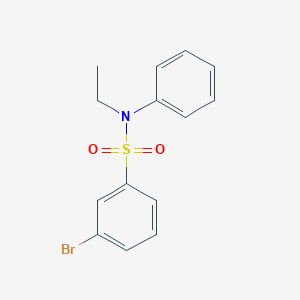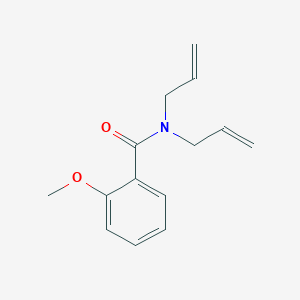![molecular formula C14H17F2NO2S B261830 N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide, also known as DFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFB is a sulfonamide derivative that contains both fluorine and a cyclohexene ring, making it a unique and valuable compound for use in a variety of research applications.
Mecanismo De Acción
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of physiological effects, including the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the activity of certain enzymes and proteins in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide has several advantages for use in lab experiments, including its unique chemical structure and its ability to inhibit the activity of certain enzymes and proteins. However, it also has several limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide, including the development of new synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its potential as a therapeutic agent for a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide and its potential side effects and limitations.
Métodos De Síntesis
N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,4-difluorobenzenesulfonyl chloride with cyclohexene and ethylenediamine. This reaction results in the formation of N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide as a crystalline solid, which can then be purified and used for further research.
Aplicaciones Científicas De Investigación
N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have a variety of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Propiedades
Nombre del producto |
N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide |
|---|---|
Fórmula molecular |
C14H17F2NO2S |
Peso molecular |
301.35 g/mol |
Nombre IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H17F2NO2S/c15-12-6-7-14(13(16)10-12)20(18,19)17-9-8-11-4-2-1-3-5-11/h4,6-7,10,17H,1-3,5,8-9H2 |
Clave InChI |
FZUWBEQGJPXRBG-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=C(C=C(C=C2)F)F |
SMILES canónico |
C1CCC(=CC1)CCNS(=O)(=O)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)


![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)